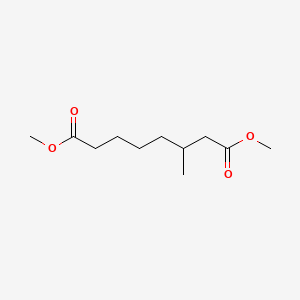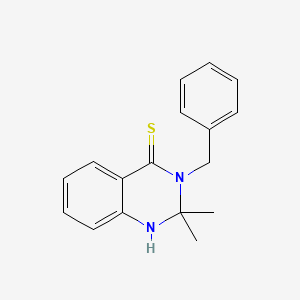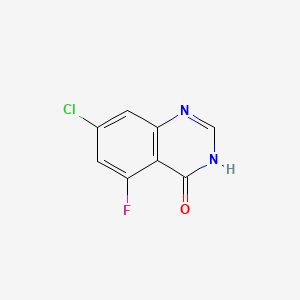
3-Bromocyclodecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromocyclodecene is an organic compound with the molecular formula C10H17Br It is a brominated derivative of cyclodecene, characterized by the presence of a bromine atom attached to the third carbon of the cyclodecene ring
準備方法
Synthetic Routes and Reaction Conditions
3-Bromocyclodecene can be synthesized through the allylic bromination of cyclodecene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of ultraviolet light. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen atom from cyclodecene, forming an allylic radical. This radical then reacts with bromine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and light intensity, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
3-Bromocyclodecene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclodecene derivatives.
Addition Reactions: The double bond in the cyclodecene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) can be used to add across the double bond.
Major Products Formed
Substitution: Products include cyclodecene derivatives with various substituents replacing the bromine atom.
Elimination: Products include cyclodecene and its isomers.
Addition: Products include dibromocyclodecene and other halogenated derivatives.
科学的研究の応用
3-Bromocyclodecene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-bromocyclodecene in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of the bromine atom significantly influences the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
3-Bromocyclohexene: Another brominated cyclic compound with similar reactivity.
Cyclodecene: The parent compound without the bromine atom.
3-Chlorocyclodecene: A chlorinated analogue with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
3-Bromocyclodecene is unique due to the presence of the bromine atom, which imparts distinct reactivity patterns compared to its non-brominated or chlorinated analogues. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
56325-56-5 |
|---|---|
分子式 |
C10H17Br |
分子量 |
217.15 g/mol |
IUPAC名 |
3-bromocyclodecene |
InChI |
InChI=1S/C10H17Br/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8,10H,1-5,7,9H2 |
InChIキー |
FDNGUEYNQDEJBD-UHFFFAOYSA-N |
正規SMILES |
C1CCCC=CC(CCC1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)





![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)

![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)

![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)


